molecular formula C6H15Cl2N3O2S B12277408 L-Thiocitrulline dihydrochloride

L-Thiocitrulline dihydrochloride

Cat. No.: B12277408
M. Wt: 264.17 g/mol
InChI Key: JZZQYCYVKMVMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Thiocitrulline dihydrochloride is a potent stereospecific inhibitor of all three isoforms of rat nitric oxide synthase (NOS1, NOS2, and NOS3). It has greater inhibitory activity on NOS1 (neuronal nitric oxide synthase) compared to NOS2 (inducible nitric oxide synthase). This compound is primarily used in research settings to study the inhibition of nitric oxide synthase and its effects on various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Thiocitrulline dihydrochloride can be synthesized by modifying procedures used for the synthesis of other nitric oxide synthase inhibitors. The synthesis involves the reaction of L-arginine derivatives with thiourea compounds under specific conditions to yield L-Thiocitrulline, which is then converted to its dihydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

L-Thiocitrulline dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include thiourea, L-arginine derivatives, and various solvents such as water and ethanol. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yield .

Major Products Formed

The major products formed from the reactions of this compound include various substituted derivatives of the compound, which can be used for further research and development in the field of nitric oxide synthase inhibition .

Scientific Research Applications

L-Thiocitrulline dihydrochloride is widely used in scientific research due to its potent inhibitory effects on nitric oxide synthase. Some of its key applications include:

    Chemistry: Used as a tool to study the inhibition of nitric oxide synthase and its effects on chemical reactions involving nitric oxide.

    Biology: Employed in research to understand the role of nitric oxide in various biological processes, including neurotransmission and immune response.

    Medicine: Investigated for its potential therapeutic applications in conditions where nitric oxide production is dysregulated, such as neurodegenerative diseases and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting nitric oxide synthase

Mechanism of Action

L-Thiocitrulline dihydrochloride exerts its effects by competitively inhibiting the binding of L-arginine to nitric oxide synthase. This inhibition prevents the conversion of L-arginine to nitric oxide, thereby reducing the production of nitric oxide in biological systems. The compound preferentially occupies the L-arginine binding site, leading to a decrease in nitric oxide synthase activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to L-Thiocitrulline dihydrochloride include:

Uniqueness

This compound is unique due to its potent and selective inhibition of all three isoforms of nitric oxide synthase, with a greater inhibitory effect on NOS1. This makes it a valuable tool in research focused on understanding the role of nitric oxide in various biological processes and developing therapeutic agents targeting nitric oxide synthase .

Properties

IUPAC Name

2-amino-5-(carbamothioylamino)pentanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2S.2ClH/c7-4(5(10)11)2-1-3-9-6(8)12;;/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZQYCYVKMVMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CNC(=S)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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